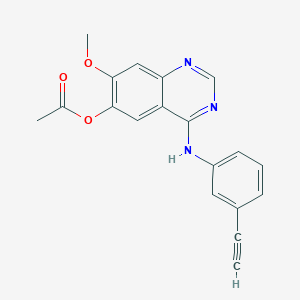

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-4-13-6-5-7-14(8-13)22-19-15-9-18(25-12(2)23)17(24-3)10-16(15)20-11-21-19/h1,5-11H,2-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCGUSHWJYXDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a base, such as sodium methoxide, to form the quinazoline ring.

Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where 3-iodoaniline is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and methoxylation steps to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated as a potential anticancer agent due to its ability to inhibit tyrosine kinases, which are involved in cancer cell proliferation.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The molecular targets include epidermal growth factor receptor (EGFR) and other related kinases .

Comparison with Similar Compounds

Similar Compounds

- 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline

- N-{4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)quinazolin-6-yl}-2-(piperidin-4-ylidene)acetamide

Uniqueness

4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for tyrosine kinases. This makes it a promising candidate for targeted cancer therapy compared to other quinazoline derivatives .

Biological Activity

The compound 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS No. 905306-07-2) is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate |

| Molecular Formula | C19H15N3O3 |

| Molecular Weight | 333.346 g/mol |

| CAS Number | 905306-07-2 |

Structural Characteristics

The structure of this compound features a quinazoline core substituted with an ethynylphenyl group and a methoxy group, contributing to its unique biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Selectivity : Preliminary data suggest that it may selectively target cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising activity against certain pathogens:

- Antileishmanial Activity : A study identified analogs of quinazoline derivatives that demonstrated sub-micromolar inhibition against Leishmania species, suggesting potential for treating leishmaniasis .

Case Studies

-

Study on Antileishmanial Activity :

- A derivative of the compound was tested against intra-macrophage L. mexicana amastigotes and showed significant proliferation inhibition with good selectivity towards host macrophages (J774A.1 line) .

- This study emphasizes the need for further optimization of the compound to enhance its bioavailability and efficacy.

-

Cytotoxicity Assays :

- In vitro assays have been conducted on various cancer cell lines, demonstrating dose-dependent cytotoxicity with IC50 values indicating strong potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate:

| Modification | Effect on Activity |

|---|---|

| Addition of ethynyl group | Increased potency against cancer cells |

| Methoxy substitution | Enhanced solubility and bioavailability |

Q & A

Q. What are the key steps for synthesizing 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution, esterification, and coupling reactions. For example, a related quinazolin-6-yl acetate derivative was synthesized via hydrolysis of a precursor (e.g., 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate) using NH₃/MeOH/H₂O, achieving 90% yield with HPLC purity >98% . Optimization strategies include:

- Temperature control : Room temperature for hydrolysis minimizes side reactions.

- Solvent selection : Methanol-water mixtures enhance solubility and reaction homogeneity.

- Monitoring : Use HPLC to track reaction progress and confirm purity .

Advanced Research Question

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives like 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Standardize assays : Use consistent cell lines (e.g., EGFR-mutated models) and control compounds (e.g., AZD8931, a structurally similar kinase inhibitor) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethynyl vs. chloro groups) on binding affinity using molecular docking .

- Cross-validate data : Replicate studies under identical conditions and employ orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC₅₀ assays) .

Basic Research Question

Q. What analytical techniques are critical for characterizing 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate?

Methodological Answer:

- HPLC : Essential for purity assessment (>98% required for pharmacological studies) .

- NMR spectroscopy : Confirms regiochemistry (e.g., methoxy at C7, ethynylphenyl at C4) and acetate ester integrity .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z [M+H]⁺ ~422) and fragmentation patterns .

Advanced Research Question

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Methodological Answer:

- Dosing regimen : Administer via oral gavage or IV at 10–50 mg/kg in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours .

- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free quinazolin-6-ol) .

- Tissue distribution : Quantify compound levels in liver, kidney, and tumor tissues via homogenization and extraction .

Basic Research Question

Q. What are the common pitfalls in purifying 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate, and how can they be mitigated?

Methodological Answer:

- Impurity sources : Residual solvents (e.g., DMF) or unreacted intermediates. Use silica gel chromatography with gradient elution (hexane/ethyl acetate) .

- Crystallization challenges : Poor solubility in polar solvents. Optimize using methanol/water recrystallization at 4°C .

- Quality control : Validate purity with dual detectors (UV at 254 nm and ELSD) .

Advanced Research Question

Q. How can computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSAR modeling : Estimate logP (predicted ~3.2) and biodegradability using EPI Suite .

- Ecotoxicity assessment : Simulate effects on aquatic organisms (e.g., Daphnia magna) via ECOSAR .

- Degradation pathways : Apply DFT calculations to identify hydrolysis or photolysis products under UV exposure .

Basic Research Question

Q. What synthetic precursors are critical for derivatizing this compound?

Methodological Answer:

- Core scaffold : 7-Methoxyquinazolin-6-ol (prepared via nitrobenzoate intermediates) .

- Coupling agents : Use Pd-catalyzed Sonogashira reactions for ethynylphenyl incorporation .

- Protecting groups : Acetate esters stabilize the C6 hydroxyl group during synthesis .

Advanced Research Question

Q. How can researchers address low bioavailability in preclinical models?

Methodological Answer:

- Prodrug design : Replace the acetate group with a phosphate ester to enhance solubility .

- Nanocarrier systems : Encapsulate in PEGylated liposomes for sustained release .

- CYP450 inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Basic Research Question

Q. What spectroscopic features distinguish this compound from its analogs?

Methodological Answer:

- ¹H NMR : Methoxy singlet at δ 3.9 ppm; ethynylphenyl protons as a triplet at δ 7.2–7.4 ppm .

- IR spectroscopy : Ester C=O stretch at ~1740 cm⁻¹; quinazoline ring vibrations at 1600–1650 cm⁻¹ .

- UV-Vis : Strong absorbance at 270–290 nm due to conjugated aromatic systems .

Advanced Research Question

Q. What strategies validate target engagement in kinase inhibition assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Measure stabilization of target kinases (e.g., EGFR) upon compound binding .

- Western blotting : Detect phosphorylation inhibition (e.g., p-EGFR reduction) in treated cancer cells .

- Competitive binding assays : Use fluorescent ATP analogs (e.g., Tracer 236) to quantify IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.